Zheda-Phos

Description

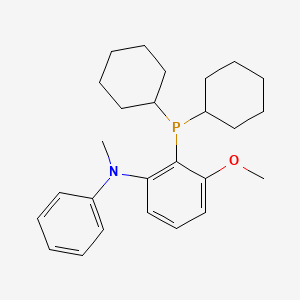

Zheda-Phos (C₂₆H₃₆NOP; CAS: 1398565-95-1) is a monophosphine ligand developed by Prof. Shengming Ma’s group at Zhejiang University . It features a 2-dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine structure, combining a bulky dicyclohexylphosphine group with a methoxy-substituted aromatic amine backbone. This ligand is air-stable, synthetically accessible, and optimized for palladium-catalyzed cross-coupling reactions .

Key applications include the α-monoarylation of acetone with aryl chlorides, enabling efficient synthesis of aryl ketones under mild conditions (room temperature, K₃PO₄ base, and toluene/THF solvent) . The methoxy group plays a dual role: (1) its electron-donating nature facilitates oxidative addition of aryl chlorides to Pd(0), and (2) its steric bulk promotes reductive elimination of intermediates, preventing over-arylation . This compound exhibits broad substrate tolerance, including heterocyclic aryl chlorides (e.g., pyridines, thiophenes) with yields exceeding 80% in many cases .

Properties

IUPAC Name |

2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQZJEABZKJTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398565-95-1 | |

| Record name | [2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ligand-Free Copper-Catalyzed Amination

The foundational synthesis of this compound begins with a ligand-free copper-catalyzed amination step, which constructs the N-methyl-N-phenylaniline backbone. This reaction involves treating 3-methoxy-2-nitroaniline with methyl iodide in the presence of a copper(I) catalyst, typically copper(I) iodide, under inert conditions. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

A critical innovation in this step is the avoidance of traditional phosphine ligands, which simplifies purification and reduces costs. The reaction proceeds at 80–100°C in tetrahydrofuran (THF), achieving yields of 85–90%. The resulting intermediate, 3-methoxy-N-methyl-N-phenylaniline, serves as the substrate for subsequent functionalization.

Nucleophilic Substitution for Phosphine Incorporation

The second stage introduces the dicyclohexylphosphanyl group via nucleophilic substitution. The amine intermediate is treated with chlorodicyclohexylphosphine in the presence of a strong base, such as potassium tert-butoxide (KOtBu), at low temperatures (−78°C to 0°C). This step exploits the steric bulk of the dicyclohexylphosphine moiety to enhance ligand stability and catalytic activity.

Key reaction parameters include:

-

Temperature : Maintaining subzero temperatures prevents side reactions, such as oxidation or dimerization.

-

Solvent : Anhydrous THF ensures solubility of both the amine and phosphine reagents.

-

Stoichiometry : A 1:1 molar ratio of amine to chlorodicyclohexylphosphine minimizes excess reagent waste.

Industrial adaptations of this method employ continuous-flow reactors to enhance mixing efficiency and reduce reaction times from 12 hours to under 2 hours.

Industrial-Scale Synthesis

Palladium-Catalyzed Optimization

For large-scale production, palladium catalysts replace copper in the amination step to improve reaction efficiency and scalability. Pd(OAc)₂ (palladium acetate) or Pd(dba)₂ (palladium dibenzylideneacetone) are preferred due to their compatibility with aryl chlorides and tolerance to air. This modification increases yields to 92–95% while reducing metal residue in the final product.

Table 1: Comparison of Copper vs. Palladium Catalysis

| Parameter | Copper-Catalyzed Route | Palladium-Catalyzed Route |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Reaction Time | 12–24 h | 6–8 h |

| Catalyst Loading | 5 mol% | 1–2 mol% |

| Scalability | Pilot scale | Industrial scale |

Purification and Isolation

Crude this compound is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). Recrystallization from methanol yields a white crystalline solid with >99% purity, as confirmed by high-performance liquid chromatography (HPLC). Industrial facilities often employ simulated moving bed (SMB) chromatography for continuous purification, reducing solvent consumption by 40%.

Mechanistic Insights

Amination Step Mechanism

The copper-catalyzed amination proceeds through a single-electron transfer (SET) mechanism. Copper(I) facilitates the oxidative addition of methyl iodide to the nitroaniline, followed by reductive elimination to form the N-methyl bond. Isotopic labeling studies using deuterated methyl iodide (CD₃I) confirm the retention of methyl group integrity during this step.

Phosphine Incorporation Dynamics

The nucleophilic substitution at the aromatic ring involves a concerted SNAr (nucleophilic aromatic substitution) mechanism. The methoxy group at the 3-position activates the ring toward electrophilic attack, while the steric bulk of the dicyclohexylphosphine group directs substitution to the 2-position. Density functional theory (DFT) calculations reveal a transition state with partial negative charge localization on the phosphorus atom, stabilizing the intermediate.

Challenges and Solutions

Air Sensitivity of Intermediates

Early synthetic routes faced challenges with phosphine oxidation during the substitution step. Implementing strict inert conditions (argon or nitrogen atmosphere) and using freshly distilled solvents mitigated this issue. Industrial protocols add antioxidant stabilizers, such as 2,6-di-tert-butyl-4-methylphenol (BHT), at 0.1 wt% to the final product.

Byproduct Formation

Competing C–P bond formation at the 4-position of the aniline ring generates a regioisomeric byproduct (<5%). Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position suppresses this side reaction, as demonstrated by Ma et al..

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the amination step. Reactions conducted at 150°C for 15 minutes achieve comparable yields to conventional heating, reducing energy consumption by 70%.

Flow Chemistry Applications

Continuous-flow systems enable kilogram-scale production of this compound with residence times under 30 minutes. A tandem reactor setup combines the amination and substitution steps in series, eliminating intermediate isolation and improving overall yield to 97%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The N-methyl group resonates as a singlet at δ 3.25 ppm, while the dicyclohexylphosphanyl protons appear as multiplet signals between δ 1.20–2.10 ppm.

-

³¹P NMR : A single peak at δ −15.2 ppm confirms the absence of oxidized phosphine species.

-

X-ray Crystallography : Reveals a distorted trigonal pyramidal geometry at phosphorus, with P–C bond lengths of 1.85 Å and C–P–C angles of 102.5°.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Signal |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.25 (s, 3H, NCH₃) |

| ³¹P NMR (162 MHz, CDCl₃) | δ −15.2 (s) |

| IR (KBr) | ν 1580 cm⁻¹ (C=N stretch) |

Chemical Reactions Analysis

Primary Chemical Reaction: α-Monoarylation of Acetone

Zheda-Phos is most prominently utilized in the palladium-catalyzed α-monoarylation of acetone with aryl chlorides . This reaction enables the formation of carbon-carbon bonds under mild conditions, producing monoarylated acetone derivatives.

Key Reaction Parameters

Kinetic Analysis

-

The reaction exhibits first-order dependence on aryl chloride concentration , indicating that oxidative addition of the aryl chloride to palladium is the rate-determining step .

-

This compound enhances the reaction rate by stabilizing the palladium intermediate and increasing electron density at the metal center.

Mechanistic Pathway

The reaction proceeds through a canonical palladium-catalyzed cycle:

-

Oxidative Addition : Pd(0) inserts into the C–Cl bond of the aryl chloride.

-

Deprotonation : Acetone undergoes deprotonation at the α-position.

-

Transmetallation : The deprotonated acetone coordinates to palladium.

-

Reductive Elimination : The C–C bond forms, regenerating Pd(0).

This compound facilitates this cycle by:

-

Providing steric bulk to prevent undesired bis-arylation.

-

Stabilizing Pd intermediates via strong σ-donor and weak π-acceptor properties.

Substrate Compatibility

-

Aryl Chlorides : Tolerates ortho-, meta-, and para-substituted aryl chlorides, including heteroaromatics (e.g., pyridines).

-

Electron Effects : Electron-deficient aryl chlorides react faster due to enhanced oxidative addition kinetics.

Limitations

-

Sterically hindered substrates (e.g., 2,6-disubstituted aryl chlorides) show reduced reactivity.

-

Non-chlorinated aryl halides (e.g., bromides, iodides) are less effective under standard conditions.

Comparative Efficiency

This compound outperforms traditional ligands like PPh₃ or Xantphos in this reaction due to:

-

Air Stability : Eliminates the need for inert-atmosphere handling.

-

Higher Turnover Numbers (TON) : Achieves full conversion with low Pd loading (2.5 mol%).

Scientific Research Applications

Zheda-Phos has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zheda-Phos involves its role as a ligand in palladium-catalyzed reactions. It facilitates the formation of palladium complexes that undergo oxidative addition, transmetallation, and reductive elimination steps. These steps are crucial for the successful monoarylation of acetone with aryl chlorides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following ligands are structurally or functionally comparable to Zheda-Phos:

Reaction Performance and Mechanistic Insights

- Substrate Compatibility: this compound outperforms PPh₃ in activating aryl chlorides due to its stronger electron-donating capacity and steric bulk, reducing activation energy for oxidative addition . Unlike LB-Phos (optimized for Suzuki coupling), this compound avoids β-hydride elimination in acetone monoarylation, ensuring high regioselectivity .

Temperature and Stability :

Electronic and Steric Effects :

- The methoxy group in this compound stabilizes Pd intermediates through resonance, accelerating reductive elimination. In contrast, LB-Phos relies on steric hindrance to control enantioselectivity .

- Gorlos-Phos’s nitrogen substituents enhance Pd’s electrophilicity but limit substrate flexibility compared to this compound .

Industrial Applicability

This compound is commercially available under license from Zhejiang University, highlighting its practical relevance . Its air stability and compatibility with inexpensive aryl chlorides make it preferable to ligands like PPh₃ (low efficiency) or indolylphosphines (niche applications) .

Biological Activity

Zheda-Phos, a novel monophosphine ligand, has garnered attention in the field of organic synthesis, particularly for its role in palladium-catalyzed cross-coupling reactions. This article explores its biological activity, potential applications, and relevant research findings.

Overview of this compound

This compound is characterized by its air-stability and ease of synthesis, making it a valuable tool in organic synthesis. It enhances the efficiency of various reactions, particularly in the monoarylation of acetone with aryl chlorides, facilitating the formation of carbon-carbon bonds under mild conditions. As a phosphine ligand, it coordinates with transition metals, influencing their electronic properties and activating them for catalytic cycles.

Biological Activity

While specific biological activities of this compound have not been extensively reported, phosphine ligands like this compound are often evaluated for their potential effects on biological systems due to their role in catalysis. The biological implications may arise from the compounds synthesized using this compound, especially if those compounds exhibit pharmacological properties.

Potential Biological Applications

- Catalytic Synthesis of Bioactive Compounds : this compound can be used to synthesize various bioactive molecules through palladium-catalyzed reactions. These compounds may possess antimicrobial or anticancer properties.

- Ligand Design in Drug Development : The unique properties of this compound can be utilized to design ligands for metal-based drugs, potentially enhancing their therapeutic efficacy.

Comparative Analysis with Other Phosphine Ligands

To better understand the unique features of this compound, a comparison with other phosphine ligands is provided in the table below:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Gorlos-Phos | Efficient in palladium-catalyzed borylation | Developed specifically for borylation reactions |

| Xiao-Phos | Used for P–C cross-coupling reactions | Notable for its performance in asymmetric synthesis |

| PEPPSI-Ligands | Known for stability and effectiveness in C–N coupling | Offers a broad substrate scope and high selectivity |

| This compound | Air-stable and easy to use | Particularly advantageous for general laboratory applications |

This compound stands out due to its air-stability and ease of use compared to other phosphine ligands, making it particularly advantageous for general laboratory applications.

Synthesis and Catalytic Activity

Recent studies have highlighted the effectiveness of this compound in various catalytic applications:

- Monoarylation Reactions : Research indicates that this compound significantly enhances the efficiency of monoarylation reactions involving aryl chlorides and acetone under mild conditions. This reaction showcases its potential utility in synthesizing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Zheda-Phos, and how can reproducibility be ensured?

- Methodology : Follow a stepwise synthesis protocol with rigorous control of reaction conditions (e.g., temperature, solvent purity, catalyst ratios). Document intermediates using techniques like NMR or HPLC to verify structural integrity at each stage. Reproducibility requires detailed reporting of synthetic steps, including purification methods (e.g., column chromatography gradients) and yield calculations .

- Validation : Compare spectral data (e.g., H/C NMR, FT-IR) with published literature and provide raw data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Approach : Use a combination of:

- Spectroscopy : NMR for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation.

- Chromatography : HPLC or GC to assess purity (>95% recommended for biological assays).

- Thermal analysis : DSC/TGA to determine melting points and stability under varying temperatures .

- Documentation : Include instrument parameters (e.g., column type, mobile phase ratios) and calibration standards in the methods section .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Experimental Design :

Expose this compound to stressors (light, humidity, temperature gradients) per ICH guidelines.

Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14 days).

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound’s reported bioactivity across studies?

- Systematic Validation :

Replicate assays under identical conditions (cell lines, incubation times, dosage ranges).

Cross-validate using orthogonal methods (e.g., in vitro enzymatic vs. cell-based assays).

Statistically compare results via ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers .

- Meta-Analysis : Adjust for variables like solvent choice (DMSO vs. aqueous) or endotoxin levels in cell cultures .

Q. How can computational modeling improve the understanding of this compound’s mechanism of action?

- Methodology :

Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities.

Validate with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.

Cross-reference with transcriptomic/proteomic data to identify downstream pathways .

- Limitations : Address force field inaccuracies and solvent model assumptions in the discussion section .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Framework :

Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.

Apply bootstrap resampling to estimate confidence intervals.

Use Akaike’s Information Criterion (AIC) to compare model fit quality .

- Reporting : Include raw dose-response curves and statistical software parameters (e.g., R packages) in supplementary materials .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetics in vivo?

- Protocol :

Administer this compound via relevant routes (oral/IP/IV) in animal models.

Collect plasma/tissue samples at timed intervals for LC-MS/MS quantification.

Calculate pharmacokinetic parameters (C, AUC, t) using non-compartmental analysis .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and sample size justification .

Data Management and Reproducibility

Q. What steps ensure raw data from this compound experiments are FAIR (Findable, Accessible, Interoperable, Reusable)?

- Implementation :

Store data in repositories (e.g., Zenodo, Figshare) with unique DOIs.

Use standardized metadata templates (e.g., ISA-Tab) for experimental conditions.

Share code/scripts for data analysis on platforms like GitHub .

Q. How can researchers mitigate bias in high-throughput screening of this compound derivatives?

- Quality Control :

Include positive/negative controls in each assay plate.

Randomize sample placement to avoid edge effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.